2-Tetradecylpentanedioic acid

Descripción

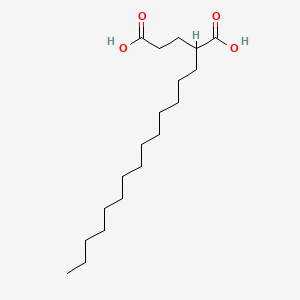

2-Tetradecylpentanedioic acid (hypothetical structure: C₁₉H₃₆O₄) is a branched-chain dicarboxylic acid featuring a tetradecyl (14-carbon) alkyl group attached to the second carbon of a pentanedioic acid (glutaric acid) backbone. Dicarboxylic acids like pentanedioic acid derivatives are often studied for their roles in lipid metabolism, surfactant applications, and pharmaceutical intermediates.

Propiedades

Número CAS |

41240-22-6 |

|---|---|

Fórmula molecular |

C19H36O4 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

2-tetradecylpentanedioic acid |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19(22)23)15-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |

Clave InChI |

SIQCOSCUKRXUTA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O |

Sinónimos |

tetradecanylglutarate tetradecylglutarate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

- Core Structure : Contains a sulfur-based thioether linkage (-S-) and a single carboxylic acid group, distinguishing it from 2-tetradecylpentanedioic acid, which has two carboxylic acid groups .

- Molecular Weight : 288.49 g/mol (vs. ~316.5 g/mol for this compound, estimated based on formula C₁₉H₃₆O₄).

Pentanedioic Acid (Glutaric Acid) Derivatives

- Core Structure : Lacks the long alkyl chain present in this compound, reducing lipophilicity.

- Applications : Used in polymer production and as a metabolic intermediate. The tetradecyl chain in this compound likely enhances membrane permeability compared to unsubstituted glutaric acid .

Alkyl-Substituted Dicarboxylic Acids

- Example : Dodecanedioic acid (C₁₂H₂₂O₄), a linear dicarboxylic acid with a shorter alkyl chain.

Comparative Data Table

Research Findings and Limitations

- Requires stringent personal protective equipment (PPE), including gloves and respirators, due to irritancy risks .

- This compound: Predicted to exhibit higher water solubility than 2-(tetradecylthio)acetic acid due to dual carboxylic groups but lower than unsubstituted glutaric acid. Limited industrial or biomedical data in the provided evidence; further studies on biodegradability and acute toxicity are needed.

Q & A

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Tetradecylpentanedioic acid across studies?

- Methodological Answer : Conduct meta-analysis to identify variables influencing discrepancies (e.g., cell line variability, assay protocols). Use triangulation by repeating experiments under standardized conditions and comparing results via Bland-Altman plots. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-tracers) combined with LC-MS/MS to track metabolite formation. Employ knockout animal models or siRNA silencing to isolate specific enzymatic pathways. Include negative controls (e.g., wild-type cohorts) and longitudinal sampling to capture kinetic profiles .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

- Methodological Answer : Apply molecular dynamics (MD) simulations to study solvation effects and lipid bilayer interactions. Use QSAR models to predict logP, pKa, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for partition coefficients) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.